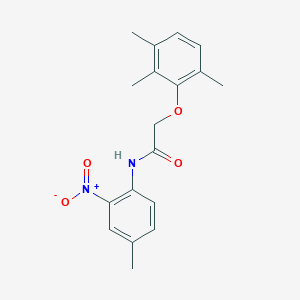
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as TTA-A2, is a novel compound that has gained attention in the scientific community due to its potential applications in research. TTA-A2 is a synthetic compound that belongs to the family of tetrahydrobenzothiophenes. In
Mecanismo De Acción
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide binds to the ligand-binding domain of RORα, which leads to the inhibition of its transcriptional activity. This inhibition results in the downregulation of RORα target genes, which play a role in regulating the immune system, circadian rhythm, and metabolism.
Biochemical and Physiological Effects:
Studies have shown that N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide has a significant impact on the immune system, circadian rhythm, and metabolism. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-17 and IL-22, which are involved in the pathogenesis of autoimmune diseases. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been shown to regulate the expression of clock genes, which play a role in regulating the circadian rhythm. Additionally, N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages for lab experiments. It has a high affinity and specificity for RORα, which makes it a valuable tool for studying the role of RORα in various biological processes. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is also stable and can be easily synthesized in large quantities. However, N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide has some limitations for lab experiments. It is a synthetic compound and may have off-target effects. Additionally, the exact mechanisms of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide action are still being investigated, which may limit its use in certain experimental settings.
Direcciones Futuras
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide has shown promising results in preclinical studies, and several future directions can be explored. One potential direction is to investigate the therapeutic potential of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide in autoimmune diseases, cancer, and metabolic disorders. Another direction is to study the role of RORα in other biological processes, such as neurobiology and development. Additionally, further research is needed to elucidate the exact mechanisms of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide action and to identify potential off-target effects.
Métodos De Síntesis
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is synthesized by a multi-step process involving the reaction of 2-cyano-3-methylthiophene with 3-bromoanisole, followed by the reaction with 3,4,5-trimethoxyphenylacetylene and acryloyl chloride. The final product is obtained by purifying the crude product via column chromatography. This synthesis method has been optimized to yield high purity and high yield of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide.
Aplicaciones Científicas De Investigación
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been studied extensively for its potential applications in scientific research. It has been found to have a high affinity for the retinoic acid receptor-related orphan receptor alpha (RORα), which plays a critical role in regulating the immune system and circadian rhythm. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to inhibit RORα activity, which may have implications in the treatment of autoimmune diseases, cancer, and metabolic disorders.
Propiedades
Nombre del producto |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide |
|---|---|
Fórmula molecular |
C22H24N2O4S |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C22H24N2O4S/c1-13-5-7-15-16(12-23)22(29-19(15)9-13)24-20(25)8-6-14-10-17(26-2)21(28-4)18(11-14)27-3/h6,8,10-11,13H,5,7,9H2,1-4H3,(H,24,25)/b8-6+ |
Clave InChI |
AREDPUUMQZEFFF-SOFGYWHQSA-N |
SMILES isomérico |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |
SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
SMILES canónico |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-{[3-(5-bromo-2-hydroxyphenyl)-2-cyanoacryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255098.png)

![1-{3-Nitro-2-methylbenzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B255101.png)
![9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255106.png)
![7-Methyl-2-(4-morpholinyl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B255107.png)
![3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255108.png)
![7-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255110.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255111.png)

![N'-[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-hydroxybenzohydrazide](/img/structure/B255115.png)
![2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255116.png)
![3-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255120.png)